molecular formula C12H12N2O3 B4419306 N-cyclopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

N-cyclopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

Cat. No.: B4419306
M. Wt: 232.23 g/mol
InChI Key: ATTIYXGRYDTSAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 232.08479225 g/mol and the complexity rating of the compound is 341. The solubility of this chemical has been described as >34.8 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of N-cyclopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide, also known as UNC6934, is the protein lysine methyltransferase nuclear receptor-binding SET domain-containing 2 (NSD2) . NSD2 is a protein that plays a crucial role in the methylation of histones, which are proteins that help package DNA into a compact, efficient form inside the nucleus of a cell .

Mode of Action

UNC6934 interacts with its target, NSD2, by binding potently to the PWWP1 domain of the protein . This interaction antagonizes the interaction between NSD2 and nucleosomal H3K36me2, a specific methylation site on the histone protein H3 . This antagonistic action disrupts the normal functioning of NSD2, thereby affecting the methylation status of histones .

Biochemical Pathways

The biochemical pathway primarily affected by UNC6934 is the histone methylation pathway . By inhibiting NSD2, UNC6934 prevents the methylation of histone H3 at the K36me2 site . This can lead to changes in the structure of the chromatin, the material that makes up chromosomes, and can ultimately affect gene expression .

Result of Action

The molecular and cellular effects of UNC6934’s action are primarily related to changes in histone methylation and, consequently, gene expression . By inhibiting NSD2 and preventing histone methylation, UNC6934 can alter the structure of chromatin and influence which genes are turned on or off within a cell .

Action Environment

The action, efficacy, and stability of UNC6934 can be influenced by various environmental factors. For instance, the compound is stable for 2 years from the date of purchase when supplied and solutions in DMSO may be stored at -20°C for up to 3 months . Additionally, the biological environment within the body, including factors such as pH and the presence of other molecules, can also affect the action of UNC6934.

Properties

IUPAC Name

N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-11-6-17-10-4-1-7(5-9(10)14-11)12(16)13-8-2-3-8/h1,4-5,8H,2-3,6H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTIYXGRYDTSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC3=C(C=C2)OCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24786747
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.